(3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol
Overview
Description
(3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol is a compound that features an imidazole ring substituted with a methyl group at the 2-position and a phenylmethanol group at the 3-position. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses aniline derivatives and glyoxal . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of imidazole derivatives, including (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of metal catalysts, such as nickel or ruthenium complexes, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)ketone.
Reduction: Formation of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)imidazoline.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in proteins, modulating their activity. For example, it can inhibit cytochrome P450 enzymes by binding to the heme iron atom . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol: Similar structure but with a different substitution pattern on the imidazole ring.
(3-(2-Methyl-1H-imidazol-4-yl)phenyl)methanol: Another isomer with the methyl group at the 4-position.
(3-(2-Methyl-1H-imidazol-2-yl)phenyl)methanol: Methyl group at the 2-position of the imidazole ring.
Uniqueness
(3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the phenylmethanol moiety can affect its binding affinity to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
[3-(2-methyl-1H-imidazol-5-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-12-6-11(13-8)10-4-2-3-9(5-10)7-14/h2-6,14H,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDOTHWYXOUFHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C2=CC=CC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241818 | |
Record name | Benzenemethanol, 3-(2-methyl-1H-imidazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349717-89-0 | |
Record name | Benzenemethanol, 3-(2-methyl-1H-imidazol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349717-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 3-(2-methyl-1H-imidazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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